(2-(2,3-Dihydrobenzofuran-5-yl)ethyl)boronic acid
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Overview
Description
[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]boronic acid: is a boronic acid derivative that contains a benzofuran ring. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the acid-catalyzed cyclization of compounds containing a carbonyl group by dehydration . Another method involves palladium-catalyzed ring closure by an intramolecular Wittig reaction .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the synthetic routes mentioned above. The use of microwave-assisted synthesis (MWI) has been reported for similar benzofuran derivatives, which could be adapted for industrial production .
Chemical Reactions Analysis
Types of Reactions:
Reduction: Reduction reactions can convert benzofuran derivatives into dihydrobenzofurans or other reduced forms.
Substitution: Substitution reactions, particularly in the presence of halogens, can lead to various substituted benzofuran derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Halogenation reactions often use reagents like bromine (Br₂) or iodine (I₂) in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce dihydrobenzofurans .
Scientific Research Applications
Chemistry: In organic synthesis, [2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]boronic acid is used in Suzuki-Miyaura cross-coupling reactions to prepare halogenated nucleosides . This reaction is widely applied due to its mild conditions and functional group tolerance .
Biology and Medicine: Benzofuran derivatives, including [2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]boronic acid, have shown potential as anticancer agents . They are also being explored for their anti-inflammatory and antiviral properties .
Industry: In the pharmaceutical industry, benzofuran derivatives are used as lead compounds for drug development due to their diverse biological activities .
Mechanism of Action
The mechanism of action of [2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]boronic acid is not fully understood. it is believed to involve interactions with specific molecular targets and pathways. For example, benzofuran derivatives have been shown to inhibit the production of pro-inflammatory cytokines, which could explain their anti-inflammatory effects .
Comparison with Similar Compounds
2,3-Dihydrobenzofuran-5-boronic acid: Used in similar Suzuki-Miyaura cross-coupling reactions.
2,3-Dihydrobenzofuranyl-5-acetic acid: Another benzofuran derivative with potential biological activities.
Uniqueness: What sets [2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]boronic acid apart is its specific structure, which combines the benzofuran ring with a boronic acid group.
Properties
Molecular Formula |
C10H13BO3 |
---|---|
Molecular Weight |
192.02 g/mol |
IUPAC Name |
2-(2,3-dihydro-1-benzofuran-5-yl)ethylboronic acid |
InChI |
InChI=1S/C10H13BO3/c12-11(13)5-3-8-1-2-10-9(7-8)4-6-14-10/h1-2,7,12-13H,3-6H2 |
InChI Key |
AKLJWWJPDDKOQC-UHFFFAOYSA-N |
Canonical SMILES |
B(CCC1=CC2=C(C=C1)OCC2)(O)O |
Origin of Product |
United States |
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